4-Benzoyl-1-methyl-1H-pyrazole: A Comprehensive Technical Guide to Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
4-Benzoyl-1-methyl-1H-pyrazole: A Comprehensive Technical Guide to Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery and agrochemical engineering, the pyrazole nucleus represents a privileged, pharmacologically active scaffold. Specifically, 4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8) has emerged as a highly versatile chemical building block[1]. By combining the electron-rich, hydrogen-bond-accepting properties of the 1-methylpyrazole ring with the steric and electronic tunability of a benzoyl moiety, this compound serves as a foundational precursor for developing targeted therapeutic agents and potent enzymatic inhibitors[1].
As a Senior Application Scientist, I approach the utility of this molecule not just as a static reagent, but as a dynamic structural module. This whitepaper provides a rigorous, self-validating framework covering its molecular architecture, step-by-step synthetic protocols, and its mechanistic role in target binding.
Molecular Architecture & Physicochemical Profiling
The stability and reactivity of 4-Benzoyl-1-methyl-1H-pyrazole are dictated by the cross-conjugation between the pyrazole π -system and the benzoyl carbonyl group. The N -methyl substitution at the 1-position restricts tautomerization, locking the molecule into a single, predictable geometric conformation. This structural rigidity is critical when designing molecules that require precise spatial orientation within an enzyme's active site.
Quantitative Physicochemical Data
To facilitate rational drug design and analytical tracking, the core physicochemical properties of 4-Benzoyl-1-methyl-1H-pyrazole are summarized below[2][3]:
| Property | Value / Description |
| Chemical Name | (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone |
| CAS Number | 92525-13-8 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Monoisotopic Mass | 186.0793 Da |
| Melting Point | 81 - 82 °C |
| Topological Polar Surface Area (TPSA) | 34.9 Ų |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Table 1: Key physicochemical and topological parameters of 4-Benzoyl-1-methyl-1H-pyrazole.
Synthetic Pathways & Experimental Protocols
The synthesis of 4-aroylpyrazoles requires regioselective functionalization. Direct electrophilic substitution on the pyrazole ring typically occurs at the electron-rich C4 position. However, to ensure absolute regiocontrol and scalability, two primary self-validating methodologies are employed: the Weinreb Amide Route and Friedel-Crafts Acylation .
Method A: Directed Organometallic Synthesis (Weinreb Amide Route)
This method is highly preferred in medicinal chemistry for its predictable causality: the Weinreb amide intermediate prevents over-addition of the Grignard reagent, ensuring high yields of the target ketone without tertiary alcohol byproducts[4][5].
Step-by-Step Protocol:
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Amidation: Dissolve 1-methylpyrazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C. Stir for 1 hour to form the active acyl imidazole intermediate.
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Weinreb Amide Formation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.5 equiv). Stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the Weinreb amide intermediate.
-
Grignard Addition: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Nucleophilic Attack: Dropwise, add phenylmagnesium bromide (1.1 equiv). The stable chelated intermediate prevents further nucleophilic attack.
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Hydrolysis: After 2 hours, carefully quench the reaction with 1M HCl to break the chelate, releasing the pure 4-Benzoyl-1-methyl-1H-pyrazole. Extract with ethyl acetate and purify via silica gel chromatography.
Synthetic workflow for 4-Benzoyl-1-methyl-1H-pyrazole via Weinreb amide intermediate.
Method B: Electrophilic Acylation (Friedel-Crafts)
For industrial scale-up, Friedel-Crafts acylation leverages the inherent nucleophilicity of the pyrazole C4 position[6].
Step-by-Step Protocol:
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Complexation: Suspend anhydrous aluminum chloride (AlCl₃) (2.5 equiv) in anhydrous 1,2-dichloroethane (DCE) at 0 °C.
-
Acylium Ion Generation: Add benzoyl chloride (1.1 equiv) dropwise. Stir for 30 minutes to generate the electrophilic acylium ion.
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Electrophilic Aromatic Substitution: Slowly add 1-methyl-1H-pyrazole (1.0 equiv). The reaction is driven to the C4 position due to the π -electron density distribution of the pyrazole ring.
-
Heating: Reflux the mixture at 80 °C for 4–6 hours to drive the reaction to completion.
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Quenching: Pour the cooled mixture over crushed ice and concentrated HCl to decompose the aluminum complex, followed by standard organic extraction and recrystallization.
Pharmacological Applications & Receptor Binding
The 4-benzoyl-1-methylpyrazole scaffold is a foundational pharmacophore in the design of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors [6]. In agrochemical engineering, compounds like pyrasulfotole and topramezone utilize this exact scaffold to mimic the diketone moiety of natural HPPD substrates.
Mechanistic Rationale: The pyrazole ring acts as an electron-rich anchor, coordinating with the Fe2+ ion in the active site of the HPPD enzyme. Meanwhile, the benzoyl moiety occupies the hydrophobic pocket normally reserved for the aromatic ring of the natural substrate (4-hydroxyphenylpyruvate). This competitive binding halts the biosynthesis of plastoquinone, leading to a lethal bleaching phenotype in targeted biological systems[6].
Mechanism of action for pyrazole-derived scaffolds in 4-HPPD enzymatic inhibition.
Safety, Handling, and Analytical Validation
Trust in chemical synthesis relies on rigorous safety protocols and self-validating analytical checks.
Hazard Identification
According to GHS classifications, 4-Benzoyl-1-methyl-1H-pyrazole requires strict handling protocols under a fume hood[3]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Analytical Validation Protocol
To confirm the integrity of the synthesized compound, the following analytical suite must be executed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the monoisotopic mass. The [M+H]+ adduct must appear at m/z 187.08[7].
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¹H NMR (Proton Nuclear Magnetic Resonance): The diagnostic signature of the 1-methylpyrazole ring must show two distinct singlets (or closely spaced doublets) in the aromatic region for the C3 and C5 protons (typically around δ 7.8 - 8.1 ppm), alongside a sharp 3H singlet for the N -methyl group at approximately δ 3.9 ppm. The benzoyl protons will appear as a multiplet between δ 7.4 - 7.8 ppm.
References
-
PubChemLite / PubChem Database Title: 4-benzoyl-1-methyl-1h-pyrazole (C11H10N2O) - Structural Information and Predicted Collision Cross Section Source: PubChem / Université du Luxembourg URL:[Link]
-
CLOCKSS / Syngenta AG Research Title: Pyrazole Chemistry in Crop Protection Source: Clemens Lamberth, Syngenta AG URL:[Link](Note: Sourced via institutional archive for HPPD inhibitor mechanistic data)
Sources
- 1. 4-Benzoyl-1-methyl-1H-pyrazole|CAS 92525-13-8 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-benzoyl-1-methyl-1H-pyrazole | 92525-13-8 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. PubChemLite - 4-benzoyl-1-methyl-1h-pyrazole (C11H10N2O) [pubchemlite.lcsb.uni.lu]
